molecular formula C12H14 B1587782 6-Phenyl-2-hexyne CAS No. 34298-75-4

6-Phenyl-2-hexyne

Cat. No. B1587782
CAS RN: 34298-75-4
M. Wt: 158.24 g/mol
InChI Key: BYQGPSNMZZGRQP-UHFFFAOYSA-N
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Description

6-Phenyl-2-hexyne, also known as hex-4-yn-1-ylbenzene or 1-phenyl-4-hexyne, is an organic compound . It has a molecular weight of 158.24 g/mol . The molecular formula is C12H14 .


Molecular Structure Analysis

The molecular structure of 6-Phenyl-2-hexyne is represented by the SMILES notation CC#CCCCC1=CC=CC=C1 . This indicates that the molecule consists of a phenyl group (C6H5) attached to a 2-hexyne group (C6H10), with a triple bond between the second and third carbon atoms in the hexyne group .


Physical And Chemical Properties Analysis

6-Phenyl-2-hexyne is a clear, colorless liquid . It has a refractive index between 1.5195 and 1.5225 at 20°C . The compound’s purity, as determined by gas chromatography, is greater than or equal to 98.5% .

Scientific Research Applications

Optical and Electrochromic Materials

The study by Chang et al. (2014) focuses on dithienylpyrrole-based conducting polymers, which are synthesized using electrochemical polymerization. These polymers, including hexyloxy-phenyl and hexyl-phenyl derivatives, are used as electrochromic materials. Their electrochromic properties, such as color change and efficiency, are examined in various supporting electrolytes, demonstrating potential applications in smart windows and display technologies (Chang et al., 2014).

Organic Solar Cells

Research by Xu et al. (2009) and Guan et al. (2010) explores the energy level alignment and electronic structure of poly(3-hexylthiophene) (P3HT) blends with phenyl C61 butyric acid methyl ester (PCBM), a common component in organic photovoltaic cells. These studies highlight the impact of molecular structure on the performance of solar cells, including charge transfer and photovoltaic efficiency (Xu et al., 2009); (Guan et al., 2010).

Gas Separation Technologies

The effect of hydroxyl functionalization on gas separation membranes is investigated by Alaslai et al. (2016), where 6FDA-diaminophenol (DAP) and 6FDA-diamino resorcinol (DAR) polyimides show high CO2/CH4 selectivity, indicating their usefulness in natural gas sweetening and carbon capture applications (Alaslai et al., 2016).

Cerium(III) Detection and Recovery

Awual et al. (2015) describe the development of a nano-composite adsorbent for detecting and recovering Ce(III) ions in aqueous solutions. This adsorbent, based on the organic ligand 4-dodecyl-6-((4-(hexyloxy)phenyl)diazenyl) benzene-1,3-diol and mesoporous silica, demonstrates high efficiency and selectivity, promising applications in resource recovery and environmental monitoring (Awual et al., 2015).

Safety And Hazards

6-Phenyl-2-hexyne may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and avoiding inhalation of dust, fume, gas, mist, vapors, or spray . It should be stored in a well-ventilated place with the container kept tightly closed .

properties

IUPAC Name

hex-4-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14/c1-2-3-4-6-9-12-10-7-5-8-11-12/h5,7-8,10-11H,4,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQGPSNMZZGRQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390654
Record name 6-PHENYL-2-HEXYNE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenyl-2-hexyne

CAS RN

34298-75-4
Record name 6-PHENYL-2-HEXYNE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-PHENYL-2-HEXYNE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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